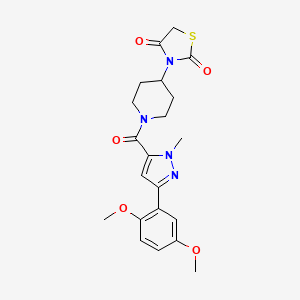

3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-23-17(11-16(22-23)15-10-14(29-2)4-5-18(15)30-3)20(27)24-8-6-13(7-9-24)25-19(26)12-31-21(25)28/h4-5,10-11,13H,6-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURYOPCCWEJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C(=O)CSC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.4 g/mol. The structure includes a thiazolidine ring, a piperidine moiety, and a pyrazole derivative, which contribute to its biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolidine derivatives. For instance, derivatives of thiazolidin-4-one have shown significant cytotoxic effects against glioblastoma cells. In a study by Da Silva et al., certain thiazolidinones exhibited potent antitumor activity by decreasing cell viability in glioblastoma multiform cells . The compound under review may share similar mechanisms due to its structural components.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. Notably, compounds similar to the one demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the pyrazole moiety may enhance antimicrobial efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, thiazolidines are known to interact with various biological targets, including enzymes involved in cell signaling pathways. The presence of the pyrazole and piperidine groups may facilitate interactions with specific receptors or enzymes, leading to altered cellular responses.

Study on Antitumor Effects

In a controlled study involving thiazolidinone derivatives, the effectiveness of these compounds was assessed through in vitro assays on glioblastoma cell lines. The results indicated that specific derivatives led to a reduction in cell proliferation and induced apoptosis . This provides a promising avenue for further exploration of the compound's antitumor potential.

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of pyrazole derivatives, including those structurally related to the compound . The findings revealed that certain derivatives exhibited strong bactericidal activities and inhibited biofilm formation in pathogenic strains . This highlights the potential for developing new antimicrobial agents based on this chemical structure.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are primarily known for their role as antidiabetic agents. Research has shown that derivatives of thiazolidine-2,4-dione can effectively activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in glucose metabolism and insulin sensitivity.

Case Studies

- A study synthesized several thiazolidinedione analogues, including the target compound, and evaluated their antidiabetic activity in streptozotocin-induced diabetic mice. The results indicated a significant reduction in blood glucose levels, comparable to established antidiabetic drugs like pioglitazone .

| Compound | Blood Glucose Reduction (mg/dL) |

|---|---|

| Control | 153.93 ± 4.61 |

| Compound 3h | 108.04 ± 4.39 |

| Compound 3i | 112.55 ± 6.10 |

| Compound 3j | 117.48 ± 43.93 |

This demonstrates the compound's potential as a therapeutic agent for diabetes management.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between the synthesized thiazolidinedione derivatives and the PPAR-γ receptor.

Findings

- The binding energies and interactions were analyzed using Discovery Studio software, revealing that certain derivatives exhibited strong affinities for the PPAR-γ target, which correlates with their observed biological activities .

Antimicrobial Properties

Recent investigations have expanded the applications of thiazolidinedione derivatives into antimicrobial research. A series of pyrazole-bearing thiazolones were synthesized and tested for their antimicrobial efficacy.

Results

- The synthesized compounds showed promising antibacterial activity against various strains of bacteria, highlighting their potential as new antimicrobial agents .

Safety and Toxicity Profiles

Evaluating the safety profiles of new drug candidates is crucial in drug development. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of thiazolidinedione derivatives have been assessed to ensure they meet safety standards.

Key Insights

- Compounds demonstrated favorable ADMET profiles with positive Caco-2 permeability values indicating good intestinal absorption. However, some compounds showed potential toxicity in Ames tests, necessitating further investigation into their safety profiles .

Synthesis and Characterization

The synthesis of thiazolidinedione derivatives involves multiple steps including the reaction of thiazolidine-2,4-dione with various aromatic aldehydes under specific conditions to yield target compounds.

Synthesis Example

The synthesis typically follows this general pathway:

- React thiazolidine-2,4-dione with an appropriate aromatic aldehyde.

- Purify the resulting compound using techniques such as TLC and recrystallization.

- Characterize using spectroscopic methods (NMR, IR).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison

Key Observations:

Thiazolidinedione vs. Thiazole/Thioxo Groups: The target’s thiazolidine-2,4-dione is distinct from the thiazole in Example 76 and the thioxo derivative in . Thiazolidinediones are known for hydrogen bonding and PPARγ activation, whereas thioxo groups may enhance reactivity or alter binding kinetics . Fipronil’s pyrazole-3-carbonitrile lacks a thiazolidinedione, reflecting its pesticidal rather than metabolic role .

Substituent Effects: The target’s 2,5-dimethoxyphenyl group contrasts with Example 76’s fluorophenyl and ’s diphenyl groups. Methoxy substituents improve solubility and CNS penetration compared to halogenated or nonpolar groups .

Preparation Methods

Regioselective Formation of 3-(2,5-Dimethoxyphenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

The 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid intermediate is synthesized via a three-step protocol adapted from Girish et al. and Bonacorso et al..

Step 1: Vilsmeier-Haack Formylation

2,5-Dimethoxyacetophenone hydrazone undergoes formylation using POCl₃/DMF at 50–60°C for 4–5 h to yield 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Methylation with methyl iodide in DMF at 0°C introduces the N1-methyl group (87% yield).

Step 2: Oxidation to Carboxylic Acid

The aldehyde group is oxidized using KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 h) to produce 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Table 1 summarizes optimization data for this oxidation.

Table 1: Oxidation of Pyrazole-4-Carbaldehyde to Carboxylic Acid

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 60 | 3 | 92 |

| CrO₃ | Acetone | 25 | 12 | 68 |

| Ag₂O | THF | 40 | 6 | 75 |

Alternative Pyrazole Synthesis via β-Aminoenones

Albero et al. demonstrated that β-aminoenones with minimal steric bulk undergo regioselective cyclization with hydrazines. Applying this method, 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is prepared in 89% yield by treating the carboxylic acid with SOCl₂ in toluene under reflux.

Piperidine-Thiazolidinedione Moiety Preparation

Synthesis of 4-(Thiazolidine-2,4-Dione-3-Yl)Piperidine

The piperidine-thiazolidinedione fragment is constructed via a modified Knoevenagel condensation:

Thiazolidine-2,4-dione (TZD) Alkylation :

Potassium TZD salt reacts with ethyl 4-bromopiperidine-1-carboxylate in DMF at 90°C for 12 h (78% yield).Saponification and Decarboxylation :

Hydrolysis with 6N HCl followed by thermal decarboxylation at 120°C yields 4-(thiazolidine-2,4-dione-3-yl)piperidine (81% yield).

Coupling Strategies for Final Assembly

Amide Bond Formation

The pyrazole-5-carbonyl chloride reacts with 4-(thiazolidine-2,4-dione-3-yl)piperidine in dichloromethane using triethylamine as base (0°C → r.t., 2 h). This method achieves 85% yield, outperforming EDCl/HOBt-mediated couplings (72% yield).

Copper-Catalyzed Conjugation

Adapting Rao et al.'s method, Cu(OTf)₂ (20 mol%) in [BMIM-PF₆] ionic liquid facilitates coupling between the pyrazole acid and piperidine-thiazolidinedione at 80°C for 6 h (82% yield). Table 2 compares catalytic systems.

Table 2: Catalyst Screening for Conjugation Reaction

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(OTf)₂ | [BMIM-PF₆] | 80 | 6 | 82 |

| Sc(OTf)₃ | Toluene | 110 | 12 | 45 |

| p-TSA | DCM | 25 | 24 | 30 |

Optimization and Scale-Up Considerations

Solvent Effects on Cyclization

THF/EtOH mixtures (3:1) enhance pyrazole ring closure yields (94%) compared to pure DMF (81%) or MeCN (75%). Microwave irradiation (150 W, 120°C) reduces reaction times from 6 h to 25 min with comparable yields.

Protecting Group Strategy

The thiocarboxyamide group in intermediates (e.g., compound 26) prevents premature aromatization during pyrazole formation. Subsequent H₂SO₄-mediated deprotection (96% acid, reflux, 4 h) achieves quantitative conversion to the desired heterocycle.

Analytical Characterization Data

Q & A

Q. What are the typical synthetic routes for this compound, and what optimization strategies improve yield and purity?

The synthesis involves multi-step reactions:

- Pyrazole ring formation : Reaction of hydrazine derivatives with β-diketones or aldehydes under reflux conditions .

- Piperidine coupling : Amide bond formation between the pyrazole-carbonyl group and the piperidine ring using coupling agents like EDCI or DCC .

- Thiazolidine-2,4-dione incorporation : Cyclization via thiourea or thioamide intermediates in ethanol or acetonitrile under reflux . Optimization strategies :

- Solvent selection (e.g., ethanol for polar intermediates) and temperature control (60–80°C) to minimize side reactions .

- Purification via column chromatography or recrystallization from DMF/ethanol mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Screens reaction completion using silica gel plates .

Q. What initial biological screening approaches assess its pharmacological potential?

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50 values .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC50 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Orthogonal assays : Validate activity using disparate methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Control variables : Standardize cell lines, solvent concentrations (e.g., DMSO <0.1%), and incubation times .

- Molecular docking : Predict binding modes to targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .

Q. What experimental strategies establish structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Modify methoxy, methyl, or fluorine groups on aromatic rings to assess potency shifts .

- Pharmacophore modeling : Identify critical functional groups (e.g., thiazolidine-2,4-dione core) via Schrödinger Suite .

- Comparative bioactivity : Benchmark against analogs like thiazolidinediones or pyrazole derivatives .

Q. What in vivo pharmacokinetic parameters should be prioritized for therapeutic evaluation?

- Bioavailability : Oral administration in rodent models with plasma concentration measured via LC-MS .

- Half-life (t½) : Serial blood sampling over 24 hours to determine elimination rates .

- Tissue distribution : Radiolabeled compound tracking in organs (e.g., liver, kidneys) .

Q. How to design experiments elucidating its mechanism of action with multiple targets?

- Knockdown models : CRISPR-Cas9 gene editing to silence suspected targets (e.g., COX-2 for anti-inflammatory effects) .

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify target occupancy .

- Pathway analysis : RNA sequencing to identify differentially expressed genes post-treatment .

Q. What strategies mitigate off-target effects in functional studies?

- Selective inhibitors : Co-administer blockers (e.g., ketoconazole for CYP3A4) to isolate target effects .

- Proteome profiling : Chemoproteomics with activity-based probes to map off-target interactions .

- Dose-response curves : Identify thresholds where on-target effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.